![molecular formula C10H10N2O3 B3054512 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione CAS No. 60849-77-6](/img/structure/B3054512.png)
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
Übersicht
Beschreibung
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol. This compound is characterized by a rigid ring structure and is known for its diverse applications in various fields of science and industry.
Wirkmechanismus
Target of Action
The primary targets of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, inhibiting their function .
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 affects various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . This inhibition can potentially disrupt cellular processes, particularly those related to cancer .
Biochemische Analyse
Biochemical Properties
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tankyrase enzymes (TNKS1 and TNKS2), which are involved in cellular processes such as Wnt signaling and telomere maintenance . The inhibition of these enzymes by this compound can lead to alterations in cellular functions and has potential therapeutic implications, particularly in cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tankyrase enzymes can disrupt the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the catalytic domain of tankyrase enzymes, inhibiting their activity and preventing the poly-ADP-ribosylation of target proteins . This inhibition can lead to the stabilization of proteins such as AXIN, a negative regulator of the Wnt signaling pathway, thereby modulating gene expression and cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been shown to cause sustained inhibition of tankyrase activity, leading to prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can effectively inhibit tankyrase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for developing strategies to enhance its therapeutic efficacy and reduce potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, making it essential to study these transport mechanisms for optimizing its use in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 5-[4-(carboxyphenyl)]imidazolidine-2,4-dione.
Reduction: Formation of 5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[4-(Hydroxyphenyl)methyl]imidazolidine-2,4-dione: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione: Contains a quinazolinyl group, showing different biological activities.
Uniqueness
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJDCWIPLQBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608778 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60849-77-6 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

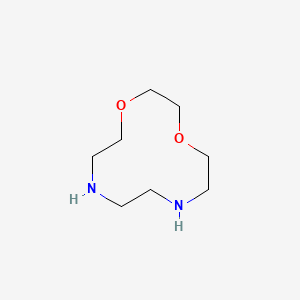
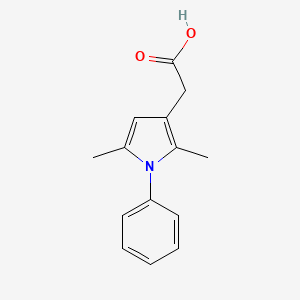
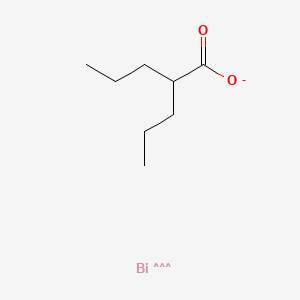
![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)
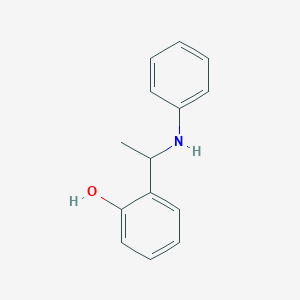
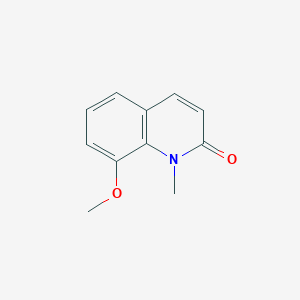
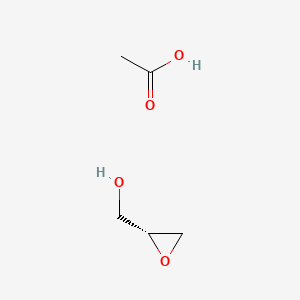
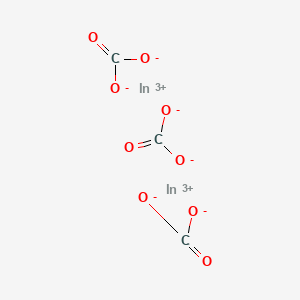

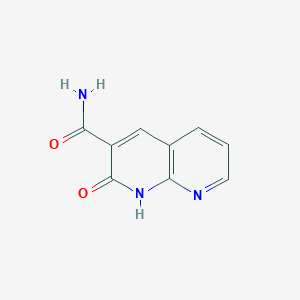
![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
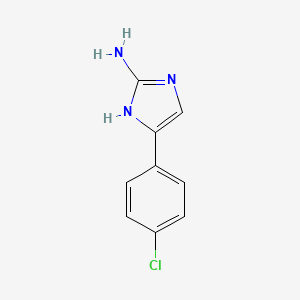
![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)
